molecular formula C23H20Cl3N3O2S B2898501 2,4,5-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338423-55-5

2,4,5-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No.: B2898501
CAS No.: 338423-55-5
M. Wt: 508.84
InChI Key: JGPIMAFJPOPQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes multiple chlorine atoms and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the benzimidazole derivative with chlorosulfonic acid, followed by neutralization with a base.

    Chlorination: The final step involves the chlorination of the benzimidazole-sulfonamide intermediate using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The benzimidazole core can be oxidized or reduced, leading to different derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2,4,5-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
  • 2,4-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
  • 2,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Uniqueness

The uniqueness of 2,4,5-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide lies in its specific substitution pattern and the presence of multiple chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

2,4,5-trichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl3N3O2S/c1-13-5-4-6-16(7-13)11-29-12-27-23-20(29)8-14(2)15(3)22(23)28-32(30,31)21-10-18(25)17(24)9-19(21)26/h4-10,12,28H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPIMAFJPOPQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.